molecular formula C16H13NO4 B2834900 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903190-21-6

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2834900
CAS No.: 903190-21-6
M. Wt: 283.283
InChI Key: GBGFETQTNBBJNF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol features a central 1,2-oxazole ring substituted at position 4 with a 2-methoxyphenyl group and at position 5 with a benzene-1,3-diol moiety. This hybrid structure combines aromatic, heterocyclic, and phenolic elements, which are critical for its physicochemical and biological properties. Key characteristics include:

  • Molecular formula: C₁₆H₁₂N₂O₄.
  • Hydrogen bonding capacity: Two hydroxyl groups (H-bond donors) and multiple H-bond acceptors (oxazole N/O, methoxy O).
  • Planarity: The oxazole and adjacent phenyl rings likely adopt a near-planar conformation, facilitating π-π stacking interactions in solid-state or biological environments .

Oxazole formation: Cyclocondensation of a substituted hydroxybenzamide with a 2-methoxyphenyl-substituted nitrile under acidic conditions .

Hydroxyl group protection: Use of acetyl or benzyl groups during synthesis to prevent undesired side reactions .

Characterization: ¹H/¹³C NMR, IR, and mass spectrometry for structural validation .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFETQTNBBJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction.

    Introduction of the Hydroxyl Groups:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Quinones

    Reduction: Isoxazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Heterocycle Substituents Biological Activity Key Reference
Target compound 1,2-Oxazole 2-Methoxyphenyl, benzene-1,3-diol Not explicitly reported
4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate 1,2,4-Dithiazole 4-Methylbenzenesulfonyl, oxo group Antifungal (inferred from dithiazole class)
Oxyresveratrol Stilbene 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol Antioxidant, anti-inflammatory
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one 1,2,4-Oxadiazole 4-Methoxyphenyl, phthalazinone Kinase inhibition (hypothesized)
4-[4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol Pyrazole 4-Methoxyphenyl, methyl group Anticancer (experimental)

Key Observations:

Heterocycle Impact :

  • The 1,2-oxazole core in the target compound confers greater metabolic stability compared to 1,3,4-oxadiazoles (e.g., compound in ), which are prone to hydrolysis in vivo .
  • Pyrazole derivatives (e.g., ) exhibit higher dipole moments due to their aromatic N–N bonds, enhancing interactions with polar enzyme pockets.

Benzene-1,3-diol moieties (shared with oxyresveratrol ) provide strong antioxidant activity via radical scavenging, but the oxazole ring in the target compound may reduce phenolic oxidation susceptibility.

Compared to oxyresveratrol, the absence of a conjugated ethenyl bridge reduces π-stacking capacity but increases synthetic accessibility .

Physicochemical and Pharmacokinetic Comparison

Table 2: Calculated Properties (Data Sources: )

Property Target Compound Oxyresveratrol 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Molecular Weight 296.28 244.24 396.41
H-Bond Donors 2 4 0
H-Bond Acceptors 5 6 6
logP (Predicted) 2.5 2.1 3.8
PSA (Ų) 87.7 110.4 86.3

Key Observations:

  • The target compound’s polar surface area (PSA) (87.7 Ų) balances membrane permeability and solubility, outperforming oxyresveratrol (110.4 Ų) in bioavailability .
  • The absence of H-bond donors in the oxadiazole-phthalazinone derivative correlates with lower aqueous solubility but higher blood-brain barrier penetration.

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